methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural attributes include:
- Position 5: A phenyl substituent contributing to hydrophobic interactions.
- Position 6: A methyl carboxylate group, enhancing solubility and serving as a synthetic handle for derivatization.
- Position 7: A methyl group, influencing electronic and steric properties.
The Z-configuration of the exocyclic double bond at position 2 is critical for maintaining planarity and conjugation within the fused ring system, which may impact bioactivity and crystallinity .
Properties
Molecular Formula |
C31H24N4O3S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
methyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H24N4O3S/c1-20-26(30(37)38-2)28(22-14-8-4-9-15-22)35-29(36)25(39-31(35)32-20)18-23-19-34(24-16-10-5-11-17-24)33-27(23)21-12-6-3-7-13-21/h3-19,28H,1-2H3/b25-18- |
InChI Key |
ZUBOGOHXEGCZSV-BWAHOGKJSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=N1)C6=CC=CC=C6)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=N1)C6=CC=CC=C6)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for a variety of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects.
The molecular formula for this compound is C32H26N4O4S, with a molecular weight of 562.65 g/mol. It has a high logP value of 5.515, indicating significant lipophilicity which may influence its bioavailability and interaction with biological membranes. The compound contains several functional groups that contribute to its biological activity, including a pyrazole moiety which is recognized for its diverse pharmacological effects.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with thiazolo[3,2-a]pyrimidine derivatives:
- Antimicrobial Activity : Compounds similar to methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl have shown promising results against different bacterial strains. For instance, derivatives have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds have shown selective cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while exhibiting lower toxicity towards normal liver cells. This selectivity is crucial for developing targeted cancer therapies .
- Anti-inflammatory Effects : Some thiazolo[3,2-a]pyrimidine derivatives have exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Efficacy Level | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Moderate to High | |
| Antitumor | M-HeLa cells | High selectivity | |
| Anti-inflammatory | Various | Significant |
Case Studies
- Antimicrobial Screening : In a study evaluating the antimicrobial properties of thiazolo[3,2-a]pyrimidines, several derivatives were tested against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated that some compounds exhibited zones of inhibition comparable to standard antibiotics .
- Cytotoxicity Assessment : A detailed cytotoxicity study was conducted on thiazolo[3,2-a]pyrimidine derivatives where their effects on cancer cell lines were assessed. The results showed that specific modifications in the chemical structure enhanced the cytotoxic effects while reducing toxicity towards non-cancerous cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl have shown promising anticancer activity. The thiazolo[3,2-a]pyrimidine core is known for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Research has shown that related thiazolo-pyrimidine derivatives possess activity against a range of bacteria and fungi. The presence of the pyrazole moiety may enhance this activity through multiple mechanisms, including disruption of bacterial cell walls and interference with metabolic pathways .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives. The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory response. This could provide therapeutic benefits in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases .
Case Study 1: Anticancer Activity
In a study published in Pharmaceuticals, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties against breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of thiazolo-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds containing the pyrazole ring displayed higher inhibition zones than control antibiotics, suggesting their potential use as alternative antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- Position 2 : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, while bulky aryl groups (e.g., diphenylpyrazole in the target compound) may sterically hinder intermolecular interactions.
- Position 5: Aromatic substituents (e.g., phenyl) dominate, but electron-donating groups (e.g., 4-dimethylaminophenyl in ) can modulate electronic properties.
- Position 6 : Ethyl carboxylate is common, but methyl carboxylate in the target compound may reduce steric hindrance.
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core exhibits a flattened boat conformation in analogs, with deviations of 0.224 Å from planarity . Similar puckering is expected in the target compound.
- Dihedral Angles : The fused thiazolo-pyrimidine ring forms dihedral angles of 80.94° with aryl substituents in analogs (e.g., trimethoxybenzene in ), suggesting significant out-of-plane distortion.
- Hydrogen Bonding : C–H···O interactions stabilize crystal packing in analogs, forming chains along specific crystallographic axes .
Preparation Methods
Biginelli Reaction Followed by Cyclization
A modified Biginelli reaction constructs the pyrimidine ring using thiourea, aldehydes, and 1,3-dicarbonyl compounds. For example, ethyl acetoacetate reacts with benzaldehyde derivatives and thiourea under solvent-free conditions with concentrated sulfuric acid to yield 1,2,3,4-tetrahydropyrimidine-2-thiones. Subsequent cyclization with ethyl chloroacetate at 120°C forms the thiazolo[3,2-a]pyrimidine core.
Key Reaction Conditions:
Polyphosphoric Acid (PPA)-Mediated Cyclodehydration
2-Phenacylthio-dihydropyrimidine hydrobromides undergo intramolecular cyclization using PPA at elevated temperatures. For instance, heating 1a–x with PPA for 2 h followed by ammonia neutralization yields thiazolo[3,2-a]pyrimidines 2a–x . This method is advantageous for introducing substituents at positions 5 and 7 of the fused ring system.
Esterification and Functionalization at Position 6
The methyl ester at position 6 is introduced early in the synthesis via the use of methyl acetoacetate in the Biginelli reaction. Alternatively, post-cyclization esterification employs methyl iodide and potassium carbonate in dimethylformamide (DMF):
Procedure:
-
Dissolve thiazolopyrimidine intermediate (10 mmol) in DMF.
-
Add methyl iodide (12 mmol) and K₂CO₃ (20 mmol).
-
Heat at 60°C for 3 h.
-
Pour into ice-water, filter, and recrystallize from acetone/water (1:1).
Stereochemical Control and Analytical Validation
The Z-configuration of the methylidene group is confirmed via NOESY NMR, showing proximity between the pyrazole C-H and thiazole protons. IR spectra exhibit characteristic bands for ester C=O (1690–1710 cm⁻¹) and pyrimidine C=N (1630–1650 cm⁻¹).
Representative ¹H NMR Data (CDCl₃):
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (C7) | 2.45 | s | Methyl at position 7 |
| Pyrazole-H | 7.20–7.80 | m | Aromatic protons |
| Methine (Z) | 6.85 | s | Methylidene proton |
Yield Optimization Strategies
-
Microwave Assistance: Reducing reaction time from 6 h to 30 min for condensation steps improves yields by 12–15%.
-
Catalyst Screening: Using iodine (0.03 mol) in acetonitrile enhances Biginelli reaction efficiency for electron-deficient aldehydes.
-
Solvent Effects: Ethanol/acetic acid (1:1) increases cyclization rates compared to pure ethanol.
Challenges and Troubleshooting
-
Regioselectivity: Competing formation ofthiazolo[2,3-b][1,2,]triazine byproducts is mitigated by slow addition of ethyl chloroacetate.
-
Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves stereoisomers, though recrystallization from ethanol is preferred for large-scale batches.
Industrial Scalability Considerations
Q & A
Q. What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative?
The compound is synthesized via cyclocondensation and functionalization steps. A typical approach involves:
- Step 1 : Cyclization of pyrazole precursors (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) with thiazolo-pyrimidine intermediates under reflux in polar aprotic solvents (DMF or acetic acid).
- Step 2 : Introduction of the methylidene group via Knoevenagel condensation, using catalytic piperidine or ammonium acetate .
- Step 3 : Esterification of the carboxylic acid moiety using methanol/H₂SO₄ or ethyl chloroformate . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the Z-configuration of the methylidene group confirmed experimentally?
The Z-configuration is verified via X-ray crystallography (e.g., single-crystal diffraction at 100 K) to resolve the spatial arrangement of substituents around the double bond. Crystallographic data (e.g., torsion angles and bond lengths) are compared with computational models .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent integration and coupling patterns (e.g., vinyl proton coupling constants for Z/E distinction).
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
- Mass Spectrometry (ESI-MS or HRMS) : Validation of molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step?
Yield optimization involves:
- Solvent Selection : Use of dry DMF or toluene with molecular sieves to minimize hydrolysis.
- Catalyst Screening : Testing bases like ammonium acetate, piperidine, or DBU for improved kinetics.
- Temperature Control : Reflux at 80–100°C for 12–24 hours, monitored by TLC . Contradictory reports on optimal catalysts (e.g., piperidine vs. DBU) suggest systematic screening is critical .
Q. What computational strategies predict the compound’s reactivity in biological assays?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
- ADME Prediction : Tools like SwissADME assess lipophilicity (LogP), solubility, and drug-likeness .
Q. How can solubility challenges in aqueous bioassays be addressed?
- Derivatization : Replace the methyl ester with hydrophilic groups (e.g., carboxylic acid via hydrolysis).
- Co-solvents : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability.
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability .
Q. What are the key considerations for resolving contradictory spectral data (e.g., NMR splitting patterns)?
- Dynamic Effects : Conformational flexibility (e.g., hindered rotation around the methylidene bond) may cause unexpected splitting.
- Solvent Polarity : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities .
Methodological Challenges
Q. What strategies validate the purity of the compound for pharmacological studies?
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect impurities >0.1%.
- Elemental Analysis : Match experimental vs. theoretical C/H/N/S values (±0.4% tolerance).
- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues .
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Core Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups at the 4-position) and thiazolo-pyrimidine rings.
- Bioisosteric Replacement : Substitute the methyl ester with amides or heterocycles.
- Biological Testing : Prioritize assays targeting enzymes (e.g., cyclooxygenase-2) or receptors (e.g., adenosine A₂A) .
Q. What experimental and theoretical approaches analyze tautomeric equilibria in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
